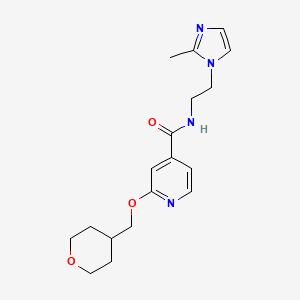

1-(4-Piperidinyl)-L-proline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 1-(4-Piperidinyl)-L-proline dihydrochloride, there are methods for the synthesis of related piperidine derivatives. For instance, a rhodium-catalysed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

1-(4-Piperidinyl)-L-proline dihydrochloride has demonstrated notable applications in organic synthesis. For instance, L-proline/piperidine was identified as a superior recyclable catalyst system in the condensation of acetone to prepare mesityl oxide, an important intermediate in the chemical industry. The catalyst system, when bound onto polymer resin, enhanced selectivity and reduced catalyst loss, showcasing its potential as an alternative to traditional inorganic catalysts under mild and neutral conditions (Xu et al., 2015). Similarly, N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, synthesized through a facile process involving 1-(4-Piperidinyl)-L-proline dihydrochloride, served as potential stereoselective catalysts, emphasizing the compound's role in catalyzing important chemical transformations (Tian et al., 2012).

Chemical Synthesis and Material Applications

The compound has been utilized in the regioselective one-pot synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, showcasing its versatility in creating complex molecular structures. The highest regioselectivity was achieved by L-proline, highlighting the compound's significance in achieving desired outcomes in chemical reactions (Ladani & Patel, 2015). Moreover, 1-(4-Piperidinyl)-L-proline dihydrochloride was instrumental in the synthesis of piperidine and hydroxypiperidine analogs of nucleosides. Despite the absence of significant biological activity, the study contributes to the understanding of the compound's potential in synthesizing nucleoside analogs (Kovačková et al., 2011).

Biological and Pharmacological Research

In the field of biology and pharmacology, 1-(4-Piperidinyl)-L-proline dihydrochloride showed promising results in the discovery of antimycobacterial spiro-piperidin-4-ones. One specific compound exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, underscoring the compound's potential in medicinal chemistry and drug discovery (Kumar et al., 2008). Additionally, L-proline nitrate, including the piperidine structure, was used as a recyclable and green catalyst for synthesizing highly functionalized piperidines, emphasizing the compound's eco-friendly applications in pharmaceutical synthesis (Agrawal et al., 2015).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(4-Piperidinyl)-L-proline dihydrochloride, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.2ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;;/h8-9,11H,1-7H2,(H,13,14);2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSHVJGFQYVCGD-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Piperidinyl)-L-proline dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)

![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)